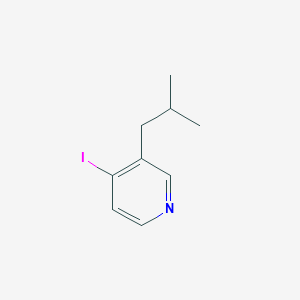
4-Iodo-3-isobutylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-3-isobutylpyridine is a halogenated heterocyclic compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom at the fourth position and an isobutyl group at the third position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-isobutylpyridine typically involves the iodination of 3-isobutylpyridine. One common method is the electrophilic iodination using molecular iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems and environmentally friendly solvents is often preferred to enhance the green chemistry profile of the process .
化学反応の分析
Types of Reactions
4-Iodo-3-isobutylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Substitution: Products like 4-azido-3-isobutylpyridine or 4-cyano-3-isobutylpyridine.
Coupling: Various biaryl compounds depending on the boronic acid used.
Oxidation: Compounds like this compound N-oxide.
科学的研究の応用
4-Iodo-3-isobutylpyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and potential drug candidates.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 4-Iodo-3-isobutylpyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 3-Iodo-4-isobutylpyridine
- 4-Iodo-3-methylpyridine
- 4-Iodo-3-ethylpyridine
Uniqueness
4-Iodo-3-isobutylpyridine is unique due to the presence of both an iodine atom and an isobutyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research .
特性
分子式 |
C9H12IN |
|---|---|
分子量 |
261.10 g/mol |
IUPAC名 |
4-iodo-3-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12IN/c1-7(2)5-8-6-11-4-3-9(8)10/h3-4,6-7H,5H2,1-2H3 |
InChIキー |
UJTVDDADOORAQA-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=C(C=CN=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13665590.png)
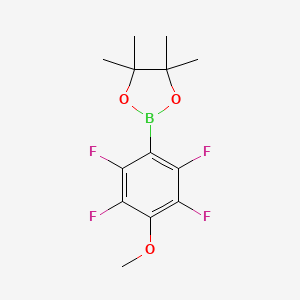
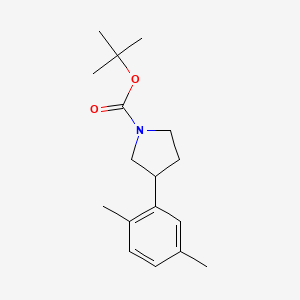
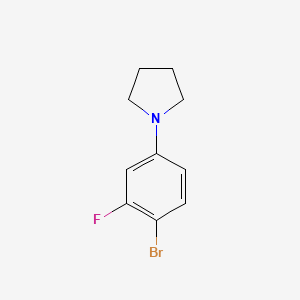
![2-Bromo-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B13665605.png)
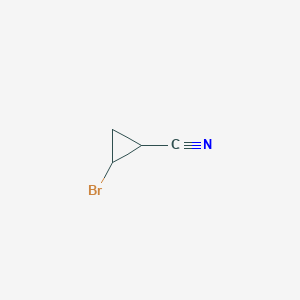
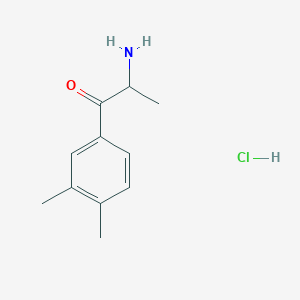
![8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13665626.png)
![2-Iodo-4,6-dimethylbenzo[d]thiazole](/img/structure/B13665636.png)
![5-Methoxy-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13665637.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665639.png)

![1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)

